molecular formula C33H35FN2O6 B1245403 Parahydroxyatorvastatin CAS No. 214217-88-6

Parahydroxyatorvastatin

Katalognummer B1245403
CAS-Nummer: 214217-88-6
Molekulargewicht: 574.6 g/mol
InChI-Schlüssel: SOZOATLLFFVAPM-KAYWLYCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Parahydroxyatorvastatin is a metabolite of Atorvastatin . Atorvastatin is a medication used to lower cholesterol and triglycerides (fats) levels to help prevent heart disease, angina (chest pain), strokes, and heart attacks . It belongs to a class of medications called HMG-CoA reductase inhibitors (statins) and works by slowing the production of cholesterol in the body .


Synthesis Analysis

The synthesis of Atorvastatin involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of Atorvastatin .


Molecular Structure Analysis

The molecular formula of Parahydroxyatorvastatin is C33H35FN2O6 . Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported .


Chemical Reactions Analysis

Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported . These include global reactivity indices, bond order indices, and spin densities as well as all relevant enthalpies of reaction .


Physical And Chemical Properties Analysis

Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported . These include global reactivity indices, bond order indices, and spin densities as well as all relevant enthalpies of reaction .

Wissenschaftliche Forschungsanwendungen

  • Cardiovascular Benefits Beyond Cholesterol Management : Statins like simvastatin and pravastatin have been shown to reduce cardiovascular-related morbidity and mortality in patients with and without coronary artery disease. These benefits occur early in the course of therapy, suggesting mechanisms beyond plaque regression, such as improvements in arterial morphology (Vaughan et al., 1996).

  • Immunomodulatory Effects : Statins have been observed to modulate immune responses. For example, they can promote Th2 polarization while inhibiting Th1 development in both in vitro and in vivo settings, which can have implications for managing proinflammatory environments and immune-related injuries (Hakamada‐Taguchi et al., 2003).

  • Neuroprotective Properties : Research indicates that statins like simvastatin may have neuroprotective effects in Parkinson's disease models by regulating NMDA receptors and displaying anti-inflammatory mechanisms. This suggests potential therapeutic roles in treating neurodegenerative diseases (Yan et al., 2011).

  • Effects on Inflammatory Arthritis : Simvastatin has demonstrated marked inhibition of both developing and clinically evident collagen-induced arthritis, suggesting its potential in treating inflammatory arthritis (Leung et al., 2003).

  • Osteoporosis Protection : Studies have linked the use of statins to a reduction of oxidative stress and restoration of nitric oxide formation, which helps in attenuating osteoporosis in animal models (Yin et al., 2012).

  • Bone Formation and Repair : Statins like simvastatin have shown positive effects on osteoblast differentiation and mineralization, suggesting their use in treating metabolic bone diseases such as osteoporosis (Maeda et al., 2001).

  • Anti-Inflammatory Effects on Infections : Studies have shown that simvastatin can inhibit leukocyte-endothelial interactions induced by exotoxins, indicating potential therapeutic strategies in various infectious diseases (Pruefer et al., 2002).

Wirkmechanismus

Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Safety and Hazards

Statins, including Atorvastatin, are generally well-tolerated with low rates of adverse effects . The major adverse reaction limiting statin use is the development of muscle symptoms, a condition known as statin-associated muscle symptoms (SAMS) .

Eigenschaften

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZOATLLFFVAPM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parahydroxyatorvastatin

CAS RN

214217-88-6
Record name p-Hydroxyatorvastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214217-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parahydroxyatorvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PARAHYDROXYATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q2QX99L5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parahydroxyatorvastatin
Reactant of Route 2
Parahydroxyatorvastatin
Reactant of Route 3
Parahydroxyatorvastatin
Reactant of Route 4
Parahydroxyatorvastatin
Reactant of Route 5
Parahydroxyatorvastatin
Reactant of Route 6
Parahydroxyatorvastatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.